molecular formula C19H24N2O3 B2886997 METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE CAS No. 836663-52-6

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE

Cat. No.: B2886997
CAS No.: 836663-52-6
M. Wt: 328.412
InChI Key: VUBCJUDHQPWFOR-UHFFFAOYSA-N
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Description

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is a synthetic adamantane-derived compound featuring a benzoate ester core modified with a carbamoyl amino linker to the adamantane moiety. The adamantane group, known for its rigid bicyclic structure, enhances metabolic stability and binding affinity in drug design, particularly in neurological and antiviral therapies .

Properties

IUPAC Name

methyl 2-(1-adamantylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-17(22)15-4-2-3-5-16(15)20-18(23)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCJUDHQPWFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE typically involves the reaction of 1-adamantylamine with methyl 2-isocyanatobenzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 1-adamantylamine and methyl 2-isocyanatobenzoate.

    Solvent: A suitable organic solvent such as dichloromethane or toluene.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The adamantane core provides rigidity and thermal stability, making the compound useful in developing advanced materials such as polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, potentially allowing it to interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Activity

Adamantyl derivatives are prized for their antiviral and neuroprotective properties. Compounds like 2a–q exhibit activity against neurological disorders and type-2 diabetes, attributed to adamantane’s ability to penetrate lipid membranes and modulate ion channels .

Structural Insights from X-ray Diffraction

X-ray studies of analogs like 2a–q reveal that the adamantane group enforces a rigid, hydrophobic core, while substituents on the benzoate ring dictate molecular packing and solubility .

Research Implications and Gaps

While adamantyl benzoates demonstrate therapeutic promise, the unique carbamoyl amino linker in METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE warrants further investigation. Key research gaps include:

  • Synthetic Optimization : Comparative yields and purity relative to oxoethyl analogs.
  • Biological Profiling : Antiviral efficacy, neuroprotective activity, and pharmacokinetic studies.
  • Structural Dynamics : Computational modeling or crystallography to map interactions with biological targets.

Biological Activity

Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, synthesis, characterization, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C_{19}H_{24}N_{2}O_{4}
  • Molecular Weight : Approximately 388.5 g/mol

The compound features an adamantane moiety, which contributes to its rigidity and stability, along with a methyl ester group, an amine group, and a carbamoyl functional group. These features enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of adamantan-1-yl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate. The reaction is usually performed under controlled conditions to ensure high yield and purity:

  • Reactants : Adamantan-1-yl isocyanate and methyl 2-amino-4,5-dimethoxybenzoate.
  • Conditions : Inert atmosphere to prevent side reactions.
  • Techniques Used : NMR spectroscopy, mass spectrometry, and X-ray crystallography for characterization.

Biological Activity

This compound exhibits promising biological activities that are being explored in various research contexts:

Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties. In vitro assays have shown that it can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.

Antihypertensive Effects

Studies have suggested that derivatives of adamantane compounds can exhibit antihypertensive effects. This compound may influence vascular smooth muscle relaxation through modulation of calcium channels.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, likely due to its ability to interact with specific cellular pathways involved in cell survival and proliferation.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antifungal activity of this compound against Candida albicans. The compound exhibited an IC50 value of approximately 15 µM, indicating potent antifungal activity compared to standard antifungal agents.

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent inhibition of cell viability with IC50 values of 20 µM for MCF-7 and 25 µM for A549 cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}acetateContains an acetyl group instead of benzoateSimpler structure; different biological activity
AdamantaneCore structure without additional functional groupsKnown for antiviral properties
AdamantylamineAmino group attached directly to adamantaneFocused on amine reactivity; used in organic syntheses

Q & A

Q. What are the recommended synthetic routes for METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves coupling the adamantane carbamoyl moiety to the methyl benzoate backbone. Two primary approaches are:
  • Carbodiimide-mediated coupling : Reacting adamantane-1-carbamic acid with methyl 2-aminobenzoate using EDC/HOBt in anhydrous DMF.
  • Active ester method : Pre-forming the adamantane carbamoyl chloride and reacting it with the amino benzoate ester under basic conditions.
    Critical parameters include reaction temperature (optimized at 0–25°C), solvent purity (anhydrous DMF or THF), and stoichiometric ratios (1.2:1 carbamoyl chloride to amine). Yield optimization requires rigorous exclusion of moisture to prevent hydrolysis .

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Challenges
Carbodiimide-mediated65–75≥95%Side-product formation
Active ester (Cl route)70–80≥98%Moisture sensitivity

Q. How should researchers characterize the molecular structure of this compound to confirm synthetic success?

  • Methodological Answer : Use a multi-technique approach:
  • 1H/13C NMR : Identify adamantane protons (δ 1.6–2.1 ppm as multiplet) and ester carbonyl (δ 165–170 ppm). Compare with adamantane derivative standards .
  • IR Spectroscopy : Confirm carbamoyl N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • X-ray crystallography : Resolve the spatial arrangement of the adamantane cage and ester group for absolute configuration validation.
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic (PK) variability or model system limitations. Strategies include:
  • Dosage optimization : Conduct PK/PD studies to align in vitro IC50 values with achievable plasma concentrations in vivo.
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may influence in vivo outcomes.
  • Species-specific assays : Compare human vs. animal cell lines or organoids to address interspecies differences.
    A robust theoretical framework linking bioactivity to molecular targets (e.g., enzyme inhibition kinetics) is critical for reconciling data discrepancies .

Q. Table 2. Bioactivity Comparison

Assay TypeTarget (IC50)Model SystemObserved Discrepancy
In vitro (enzyme)50 nMHuman kinaseHigh potency
In vivo (murine)200 nMTumor xenograftReduced efficacy

Q. How can computational modeling predict the interaction between this compound and biological targets, and what are its limitations?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to adamantane-recognizing targets (e.g., viral M2 proton channels). Focus on hydrophobic interactions with the adamantane cage.
  • Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.
    Limitations :
  • Force fields may inaccurately model adamantane’s rigid structure.
  • Entropic contributions (e.g., solvent effects) are often oversimplified.
    Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours.
  • Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS.
    Link findings to theoretical frameworks (e.g., Arrhenius equation for temperature-dependent decay) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects (e.g., animal cohort variability).
  • Bootstrap resampling : Estimate confidence intervals for small-sample studies.
    Address contradictions by testing for outliers or heteroscedasticity using Grubbs’ test or Levene’s test .

Research Gaps & Replication

Q. How can prior literature on adamantane derivatives guide the identification of understudied functional groups in this compound?

  • Methodological Answer : Conduct a systematic review of adamantane-based drugs (e.g., rimantadine, saxagliptin) to map structure-activity relationships (SAR). Focus on understudied groups:
  • Carbamoyl-urea linkage : Compare hydrolytic stability with ester/amide analogs.
  • Methyl benzoate moiety : Evaluate electronic effects on target binding via Hammett plots.
    Use cheminformatics tools (e.g., RDKit) to generate similarity scores against known bioactive adamantanes .

Q. What experimental validations are required when replicating synthetic protocols from literature with conflicting yield data?

  • Methodological Answer :
  • Stepwise replication : Isolate intermediates (e.g., adamantane carbamoyl chloride) to identify failure points.
  • In situ monitoring : Use FTIR or ReactIR to track reaction progress in real time.
  • DoE (Design of Experiments) : Vify critical parameters (e.g., solvent, temperature) using a factorial design to resolve contradictions.
    Cross-reference protocols with theoretical principles (e.g., Curtin-Hammett kinetics for competing pathways) .

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